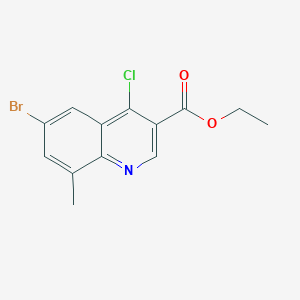

Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate

Descripción

Introduction to Ethyl 6-Bromo-4-Chloro-8-Methylquinoline-3-Carboxylate

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound this compound possesses the molecular formula C₁₃H₁₁BrClNO₂ and carries the Chemical Abstracts Service registry number 1016780-82-7. The International Union of Pure and Applied Chemistry nomenclature specifically designates this compound as this compound, reflecting the systematic numbering of the quinoline ring system with appropriate positional descriptors for each substituent. The molecular weight of this compound is precisely 328.59 grams per mole, as confirmed by multiple chemical databases.

The structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System code: O=C(C1=C(Cl)C2=CC(Br)=CC(C)=C2N=C1)OCC. The International Chemical Identifier string provides additional structural detail: InChI=1S/C13H11BrClNO2/c1-3-18-13(17)10-6-16-12-7(2)4-8(14)5-9(12)11(10)15/h4-6H,3H2,1-2H3. The corresponding International Chemical Identifier Key, GUZLBLXLNXZMGX-UHFFFAOYSA-N, serves as a unique identifier for database searches and computational applications.

The exact molecular mass calculations reveal a value of 326.96600 atomic mass units, accounting for the specific isotopic composition of the constituent atoms. This precise mass determination proves critical for analytical applications, particularly in mass spectrometry-based identification and quantification procedures. The compound's entry in the PubChem database under CID 24695094 provides comprehensive structural and property information, with the most recent database modifications occurring on May 24, 2025.

Substituent Configuration and Stereoelectronic Effects

The substituent pattern in this compound creates a complex electronic environment within the quinoline framework that significantly influences the compound's chemical behavior. The bromine atom at the 6-position introduces substantial electron-withdrawing effects through both inductive and resonance mechanisms, while simultaneously providing significant steric bulk due to its large van der Waals radius. Research on quinoline photoremovable protecting groups has demonstrated that bromine substitution significantly alters photochemical and photophysical properties compared to other halogen substituents.

The chlorine substituent at the 4-position represents a strategic placement that maximizes both electronic and steric interactions with the quinoline nitrogen atom. This positioning creates a unique stereoelectronic environment where the chlorine atom can participate in through-space interactions with the nitrogen lone pair, potentially influencing the basicity and nucleophilicity of the quinoline nitrogen. Studies on substituent effects in quinoline derivatives have shown that chlorine substitution at this position can dramatically affect mutagenic metabolism pathways, suggesting significant electronic perturbations to the aromatic system.

The methyl group at the 8-position provides electron-donating character through hyperconjugation while introducing conformational constraints due to steric interactions with the quinoline nitrogen and the neighboring substituents. This positioning creates an interesting balance between electronic donation and steric hindrance that can influence both reactivity patterns and conformational preferences. The ethyl carboxylate group at the 3-position serves as a strong electron-withdrawing substituent that can stabilize negative charge development during nucleophilic attack processes while providing potential coordination sites for metal complexation.

The cumulative stereoelectronic effects of these substituents create a quinoline derivative with significantly altered electronic properties compared to the parent quinoline system. The combination of electron-withdrawing halogens and the electron-donating methyl group establishes a complex electronic gradient across the molecule that influences both ground-state properties and reactivity patterns. This substituent arrangement also creates potential for interesting conformational effects, particularly regarding the orientation of the carboxylate ester group relative to the quinoline plane.

Comparative Analysis with Analogous Quinoline Derivatives

Comparative analysis with closely related quinoline derivatives reveals the unique structural characteristics of this compound within the broader family of substituted quinolines. The closely related compound ethyl 6-bromo-4-chloroquinoline-3-carboxylate (CAS: 206257-39-8) lacks the 8-methyl substitution and possesses a molecular formula of C₁₂H₉BrClNO₂ with a correspondingly lower molecular weight of 314.56 grams per mole. This structural comparison highlights the specific contribution of the methyl group to the overall molecular properties and behavior.

Physical property comparisons reveal significant differences between these related compounds. The non-methylated analog exhibits a density of 1.6±0.1 grams per cubic centimeter, a boiling point of 378.3±37.0 degrees Celsius at 760 millimeters of mercury, a melting point range of 100-102 degrees Celsius, and a flash point of 182.6±26.5 degrees Celsius. These properties provide valuable reference points for predicting the behavior of the methylated derivative under various conditions.

Synthesis methodologies for related quinoline derivatives demonstrate common synthetic approaches that likely apply to this compound preparation. The synthesis of ethyl 6-bromo-4-chloroquinoline-3-carboxylate typically involves treatment of quinolone precursors with phosphorus oxychloride under reflux conditions, achieving yields of approximately 93.8% after one hour of reaction time. Alternative synthetic routes employ thionyl chloride under reflux conditions for extended periods, typically seventeen hours, to achieve similar transformations.

The structural similarity analysis extends to other quinoline carboxylate derivatives that share common substitution patterns. Compounds such as ethyl 6-bromoquinoline-3-carboxylate, methyl 6-bromoquinoline-3-carboxylate, and ethyl 4-chloroquinoline-3-carboxylate exhibit high structural similarity indices ranging from 0.79 to 0.90 when compared using molecular fingerprint algorithms. These similarities suggest potential shared synthetic pathways and comparable chemical behaviors under certain reaction conditions.

The comparative analysis also reveals interesting electronic relationships between different substitution patterns. Research on quinoline mutagenicity has shown that specific substitution patterns can dramatically alter biological activity, with fluorine and chlorine substitutions at particular positions eliminating mutagenic properties entirely. This finding suggests that the specific combination of substituents in this compound creates a unique electronic environment that may confer distinct biological and chemical properties compared to related derivatives.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| This compound | 1016780-82-7 | C₁₃H₁₁BrClNO₂ | 328.59 | Reference compound |

| Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | 206257-39-8 | C₁₂H₉BrClNO₂ | 314.56 | Lacks 8-methyl group |

| Ethyl 6-bromoquinoline-3-carboxylate | 481054-89-1 | C₁₂H₁₀BrNO₂ | 280.12 | Lacks 4-chloro and 8-methyl groups |

| Ethyl 4-chloroquinoline-3-carboxylate | 13720-94-0 | C₁₂H₁₀ClNO₂ | 235.67 | Lacks 6-bromo and 8-methyl groups |

Propiedades

IUPAC Name |

ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO2/c1-3-18-13(17)10-6-16-12-7(2)4-8(14)5-9(12)11(10)15/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZLBLXLNXZMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640790 | |

| Record name | Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016780-82-7 | |

| Record name | Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 6-Bromoquinoline-4(1H)-one Intermediate

A patented method describes the initial formation of 6-bromoquinoline-4(1H)-one as a crucial intermediate:

- Reactants : 3-(4-bromaniline) ethyl acrylate is dissolved in diphenyl ether.

- Conditions : The mixture is heated gradually to 200–220 °C in a three-necked flask under inert atmosphere and maintained for approximately 10 hours until the starting material is consumed.

- Workup : After cooling, the reaction mixture is poured into petroleum ether, allowed to stand overnight, filtered, and the residue is washed with ethyl acetate.

- Yield : Approximately 81% yield of 6-bromoquinoline-4(1H)-one is obtained as a solid.

This high-temperature cyclization promotes ring closure forming the quinoline core with bromine substitution at the 6-position.

Chlorination of 6-Bromoquinoline-4(1H)-one to 6-Bromo-4-chloroquinoline

The hydroxyl group at position 4 is converted to a chlorine substituent using phosphorus oxychloride (POCl₃):

- Reactants : 6-bromoquinoline-4(1H)-one dissolved in toluene.

- Reagent : Phosphorus oxychloride is added under reflux conditions (~115 °C).

- Duration : Reaction proceeds for 4 hours.

- Workup : After cooling, the mixture is washed sequentially with aqueous sodium hydroxide and brine, dried, and purified by recrystallization from heptane.

- Yield : Yields vary but can reach up to 87% for the chlorinated quinoline intermediate.

This step is critical for introducing the chlorine atom selectively at the 4-position, enabling further functionalization.

Introduction of the Ethyl Carboxylate Group and 8-Methyl Substitution

While the above steps describe the core quinoline halogenation, the ethyl carboxylate at position 3 and methyl substitution at position 8 are introduced through precursor selection or additional esterification and alkylation steps:

- The ethyl ester functionality is typically introduced via reaction with ethyl propiolate or ethyl acrylate derivatives early in the synthesis.

- Methyl substitution at the 8-position can be incorporated by starting with appropriately substituted aniline derivatives or through directed alkylation.

The exact conditions for methylation are less frequently detailed but generally involve standard electrophilic aromatic substitution or cross-coupling techniques.

Reaction Conditions and Yield Data Summary

| Step | Reactants & Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-(4-bromaniline) ethyl acrylate in diphenyl ether | 200–220 °C, 10 h, inert atmosphere | 81 | Cyclization to 6-bromoquinoline-4(1H)-one |

| 2 | 6-bromoquinoline-4(1H)-one + POCl₃ in toluene | Reflux at 115 °C, 4 h | 32–87 | Chlorination at 4-position; yield depends on workup |

| 3 | Chlorinated intermediate + esterification/alkylation reagents | Variable (reflux, inert gas) | Variable | Introduction of ethyl carboxylate and 8-methyl group |

Data from multiple sources indicate that the chlorination step is sensitive and can vary significantly in yield depending on reaction scale and purification methods.

Detailed Research Findings and Mechanistic Insights

Cyclization Mechanism : The high-temperature treatment in diphenyl ether facilitates intramolecular cyclization by nucleophilic attack of the amine on the acrylate moiety, forming the quinoline ring system with bromine retained at the 6-position.

Chlorination Specificity : Phosphorus oxychloride acts both as a chlorinating agent and dehydrating agent, converting the 4-hydroxyquinoline intermediate to the 4-chloroquinoline. The reaction is typically performed under reflux to ensure complete conversion, with DMF sometimes used as a catalyst to enhance electrophilicity.

Ester Functionality : The ethyl ester group is stable under the chlorination conditions, allowing its retention throughout the synthesis. Esterification is often carried out prior to ring closure to ensure proper positioning.

Methyl Substitution : While specific methods for 8-methyl introduction are less documented in the retrieved sources, methylation is generally achieved via starting materials bearing methyl groups or via selective alkylation post-quinoline formation.

Comparative Analysis of Chlorination Reagents

| Reagent | Reaction Time | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | 1–4 h | Reflux (~110–115 °C) | 88–94 | Most common; reliable chlorination agent |

| Thionyl chloride (SOCl₂) | ~17 h | Reflux | Moderate | Used in related quinoline derivatives; longer reaction time |

Phosphorus oxychloride is preferred for its efficiency and cleaner reaction profile in chlorinating the 4-position of quinoline derivatives.

Summary Table of Key Preparation Steps

Concluding Remarks

The preparation of Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate is a multi-step process involving:

- Initial formation of a brominated quinoline ring via high-temperature cyclization.

- Selective chlorination at the 4-position using phosphorus oxychloride under reflux.

- Introduction of the ethyl ester and methyl substituents through precursor design or subsequent functionalization.

The reported yields are generally high for the cyclization and chlorination steps, with reaction conditions optimized to balance reactivity and product stability. The use of diphenyl ether as a high-boiling solvent and POCl₃ as a chlorinating agent are critical for successful synthesis.

This synthesis route is well-documented in patent literature and corroborated by experimental data, providing a reliable and scalable method for producing this important quinoline derivative.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₁BrClNO₂

- Molecular Weight : Approximately 328.59 g/mol

- Appearance : Off-white solid

- Stability : Stable under standard storage conditions (0-8 °C) .

The compound features a quinoline core with bromine and chlorine substituents, which enhance its chemical reactivity and biological activity.

Synthetic Routes

Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate can be synthesized through several methods, including:

- Bromination and Chlorination : Starting from quinoline derivatives, bromine and chlorine can be introduced using electrophilic substitution reactions.

- Carboxylation : The introduction of the carboxylate group typically involves the use of carbon dioxide or related reagents under specific conditions to yield the desired carboxylic acid derivative .

These synthetic pathways highlight the compound's accessibility for research and industrial applications.

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of bioactive compounds. Its derivatives have been investigated for various therapeutic effects, including:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

- Anticancer Properties : Preliminary research has shown that it may inhibit cancer cell proliferation and induce apoptosis through interaction with specific molecular targets involved in cancer signaling pathways .

Material Science

In material science, the compound is explored for its role as a precursor in the development of new materials. Its unique structure allows for modifications that can lead to materials with desirable physical and chemical properties.

Biological Research

This compound is studied for its interactions with biological targets. Interaction studies focus on its binding affinities with enzymes or receptors, which are crucial for understanding its pharmacological potential .

Antimicrobial Research

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial properties against multiple bacterial strains. The compound was tested against standard strains using broth microdilution methods, revealing minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Cancer Cell Proliferation Inhibition

In another case study focusing on cancer research, derivatives of this compound were screened for their ability to inhibit proliferation in human cancer cell lines. Results indicated that certain derivatives could reduce cell viability significantly, suggesting pathways for further exploration in drug development .

Mecanismo De Acción

The mechanism of action of ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate is not well-documented. based on its structure, it is likely to interact with biological targets similar to other quinoline derivatives. These interactions may involve binding to enzymes or receptors, thereby modulating their activity and affecting cellular processes .

Comparación Con Compuestos Similares

Substitution Patterns and Structural Variations

The table below summarizes key structural analogs and their differences:

Actividad Biológica

Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic effects. The information presented here is based on a thorough review of recent literature and research findings.

- Molecular Formula: C₁₃H₁₁BrClNO₂

- Molecular Weight: Approximately 328.59 g/mol

- Appearance: Off-white solid with moderate solubility in organic solvents

The unique combination of bromine and chlorine substituents in its structure enhances its binding affinity to various biological targets, which may lead to significant therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, as outlined in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 mg/mL |

| S. aureus | 75 mg/mL |

| S. agalactiae | 100 mg/mL |

These results suggest that the compound may have potential as a candidate for developing new antibacterial agents, particularly against resistant strains .

Anticancer Activity

Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. Research has focused on its mechanism of action, which appears to involve the modulation of specific cellular pathways related to apoptosis and cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study examining the cytotoxic effects of this compound on various cancer cell lines, the following results were observed:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical) | 15 |

| MCF-7 (breast) | 20 |

| A549 (lung) | 25 |

The results indicate that this compound possesses significant anticancer properties, warranting further investigation into its therapeutic potential .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen substituents enhances its ability to inhibit or modulate enzyme activity, leading to therapeutic effects against diseases.

Key Mechanisms Identified:

- Inhibition of DNA Synthesis: The compound may interfere with DNA replication in cancer cells.

- Induction of Apoptosis: Evidence suggests that it can trigger programmed cell death in malignant cells.

- Antimicrobial Action: The compound disrupts bacterial cell wall synthesis and function.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate, and how can reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis of quinoline derivatives often involves sequential halogenation, alkylation, or esterification steps. For example, regioselectivity in ethylation or halogenation can be controlled by adjusting temperature, solvent polarity, and catalyst choice. Evidence from analogous compounds (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) shows that reaction conditions like solvent (DMF vs. THF) and base (K₂CO₃ vs. NaH) significantly impact product ratios . Key steps include:

- Monitoring reaction progress via TLC/HPLC.

- Purification via column chromatography using gradients of ethyl acetate/hexane.

- Structural confirmation using NMR and MS to distinguish positional isomers.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer :

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to confirm the ester and halogen substituents.

- NMR : Assigns protons adjacent to substituents (e.g., downfield shifts for Cl/Br-substituted quinolines).

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and C-Br/C-Cl stretches (500–800 cm).

- Elemental Analysis : Validates C, H, N, and halogen content (±0.3% error margin).

- Example: A related compound, Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitroquinoline-3-carboxylate, was characterized using these techniques .

Q. What in vitro biological screening strategies are used to evaluate antimicrobial activity for this compound?

- Methodological Answer :

- Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution or microbroth dilution (MIC determination).

- Fungal Strains : Screen against C. albicans and A. fumigatus via disk diffusion.

- Controls : Use ciprofloxacin (antibacterial) and fluconazole (antifungal) as positive controls.

- Data Interpretation : Activity is classified as moderate (MIC: 16–64 µg/mL) or potent (MIC: <8 µg/mL). For example, structurally similar quinolines showed MICs of 8–32 µg/mL against S. aureus .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the physicochemical properties of this compound?

- Methodological Answer : X-ray crystallography reveals packing motifs and stability factors. For instance, in Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitroquinoline-3-carboxylate:

- Intermolecular Interactions : C–H⋯O and C–H⋯Cl hydrogen bonds stabilize the lattice, with bond lengths of 3.065–3.537 Å .

- Software Tools : SHELXL (refinement) and ORTEP-3 (visualization) are used to model thermal ellipsoids and hydrogen bonding networks .

- Unit Cell Parameters (Example):

| Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|

| P1 | 8.23 | 9.15 | 10.74 | 85.60 | 81.20 | 91.39 |

Q. What strategies resolve contradictions in regioselectivity data during synthetic modifications (e.g., bromination vs. chlorination)?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to compare activation energies for halogenation at positions 4, 6, and 7.

- Isotopic Labeling : Track reaction pathways using -labeled intermediates.

- Kinetic Studies : Monitor reaction rates under varying temperatures to identify dominant pathways.

- Example: In Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate synthesis, competing ethylation at N1 vs. O4 was resolved by optimizing solvent polarity .

Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Modification Sites : Target the 8-methyl (hydrophobic pocket interactions) and 3-carboxylate (hydrogen bonding) groups.

- SAR Table (Hypothetical Data):

| Substituent (Position) | LogP | MIC (S. aureus) | Notes |

|---|---|---|---|

| 8-Methyl | 2.5 | 16 µg/mL | Baseline |

| 8-CF₃ | 3.1 | 8 µg/mL | Enhanced lipophilicity |

| 3-Carboxylic acid | 1.8 | 32 µg/mL | Reduced cell permeability |

- Key Tools : Molecular docking (AutoDock Vina) to predict binding to DNA gyrase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.